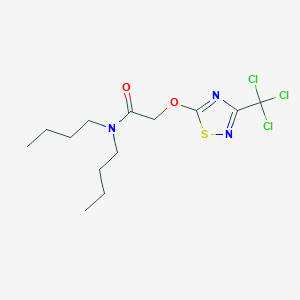
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide is a chemical compound known for its unique structure and properties This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide typically involves the reaction of 3-(trichloromethyl)-1,2,4-thiadiazole with N,N-dibutylacetamide. The reaction conditions often require the use of a base, such as sodium hydride, to deprotonate the acetamide and facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibutylacetamide: A simpler analog without the thiadiazole ring.
N,N-Dibutyl-2-chloroacetamide: Contains a chloro group instead of the trichloromethyl group.
N,N-Dibutyl-2-(2-thienyl)acetamide: Contains a thienyl group instead of the thiadiazole ring.
Uniqueness
N,N-Dibutyl-2-((3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)oxy)acetamide is unique due to the presence of the trichloromethyl group and the thiadiazole ring, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
89781-33-9 |
|---|---|
Fórmula molecular |
C13H20Cl3N3O2S |
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
N,N-dibutyl-2-[[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]oxy]acetamide |
InChI |
InChI=1S/C13H20Cl3N3O2S/c1-3-5-7-19(8-6-4-2)10(20)9-21-12-17-11(18-22-12)13(14,15)16/h3-9H2,1-2H3 |
Clave InChI |
XERSBKJVWLUKJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)COC1=NC(=NS1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


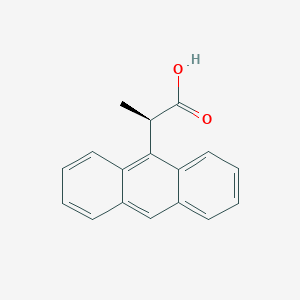
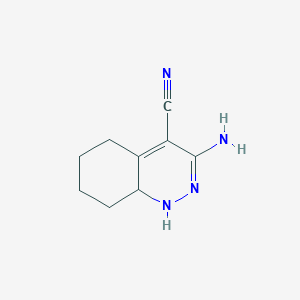



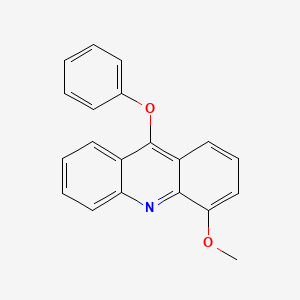

![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
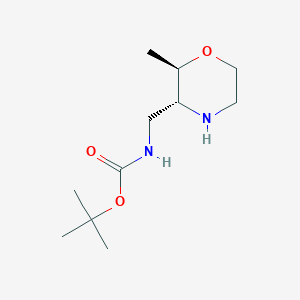
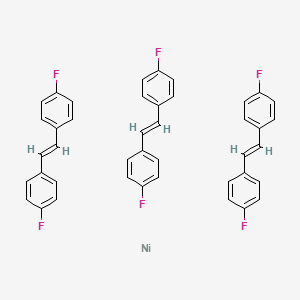

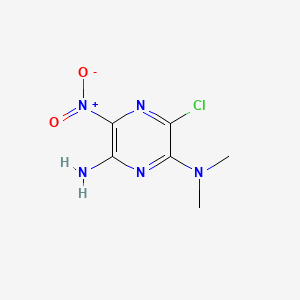

![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)
